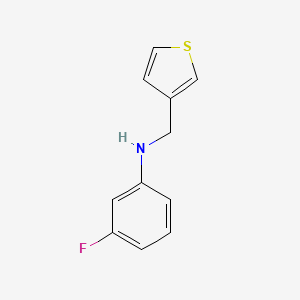
3-fluoro-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(thiophen-3-ylmethyl)aniline: is an organic compound with the molecular formula C11H10FNS and a molecular weight of 207.27 g/mol . This compound features a fluorine atom attached to the benzene ring and a thiophene ring connected via a methylene bridge to the nitrogen atom of the aniline group. The presence of both fluorine and thiophene groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(thiophen-3-ylmethyl)aniline can be achieved through several methods:
-
Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a fluorinated benzene derivative with a thiophen-3-ylmethylamine. This reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, facilitating the nucleophilic attack on the fluorinated benzene .
-
Palladium-Catalyzed Amination: : Another method involves the palladium-catalyzed amination of a fluorinated aryl halide with thiophen-3-ylmethylamine. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium tert-butoxide (KOtBu) .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(thiophen-3-ylmethyl)aniline undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro group to an amine or other reduced forms .
-
Substitution: : The compound can undergo electrophilic substitution reactions, where the fluorine atom or the thiophene ring can be substituted with other functional groups using reagents such as halogens, sulfonyl chlorides, or alkylating agents .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution can result in various functionalized derivatives.
Scientific Research Applications
3-fluoro-N-(thiophen-3-ylmethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(thiophen-2-ylmethyl)aniline: Similar structure but with the thiophene ring attached at the 2-position.
3-fluoro-N-(thiophen-4-ylmethyl)aniline: Similar structure but with the thiophene ring attached at the 4-position.
Uniqueness
3-fluoro-N-(thiophen-3-ylmethyl)aniline is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C11H10FNS |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-fluoro-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H10FNS/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,13H,7H2 |
InChI Key |
OVTGKWOOBCEXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13269346.png)

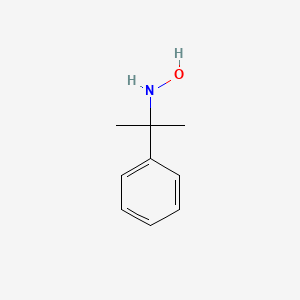
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B13269359.png)
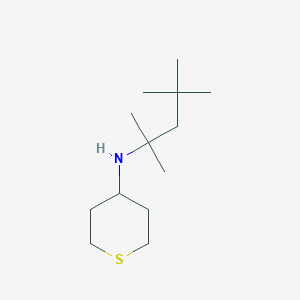
![2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13269372.png)
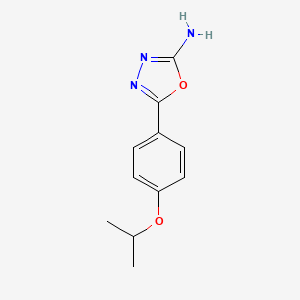
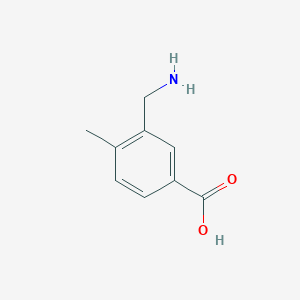
![(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13269396.png)

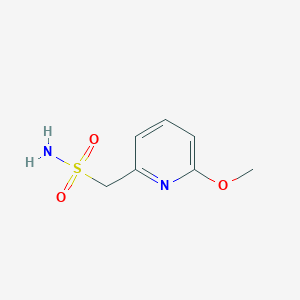

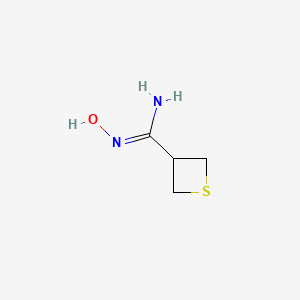
![6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13269422.png)
